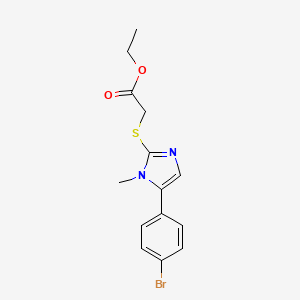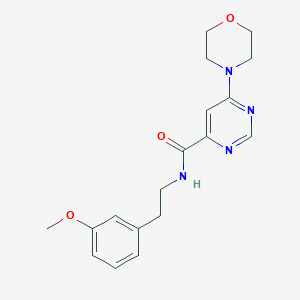![molecular formula C4H4F3N3S B2894946 [5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methylamine CAS No. 1260663-10-2](/img/structure/B2894946.png)
[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methylamine” is a chemical compound that belongs to the class of 1,3,4-thiadiazoles . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazoles, including “[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methylamine”, is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system .Applications De Recherche Scientifique
Antiviral Activity
"[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]methylamine" derivatives have been explored for their potential antiviral activities. For instance, in the context of the COVID-19 pandemic, novel thiadiazole-based molecules containing 1,2,3-triazole moiety were synthesized and shown to inhibit the main coronavirus protease effectively, suggesting their potential as antiviral agents against SARS-CoV-2 and possibly other viruses (Rashdan et al., 2021).
Anticancer Properties
Compounds derived from "[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]methylamine" have been investigated for their potential anticancer properties. Research has demonstrated that these compounds exhibit significant antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer), indicating their promise as anticancer agents. Notably, Schiff bases derived from 1,3,4-thiadiazole compounds have shown DNA protective ability and antimicrobial activity, highlighting their multifunctional therapeutic potential (Gür et al., 2020).
Fungicidal and Antimicrobial Effects
The fungicidal and antimicrobial activities of "[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]methylamine" derivatives have also been a subject of research. These compounds have been found to possess broad-spectrum activities against fungi and bacteria, making them potential candidates for agricultural applications and the treatment of infectious diseases (Chen et al., 2000).
Molecular Aggregation Studies
Studies on the molecular aggregation of 1,3,4-thiadiazole derivatives in different environments have provided insights into their interactions with biological membranes and their aggregation behavior in various solvents. These findings are crucial for understanding the mechanism of action of these compounds at the molecular level and their potential pharmaceutical applications (Matwijczuk et al., 2016).
Mécanisme D'action
Target of Action
It’s known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have shown potential as anticancer agents . They have the ability to disrupt processes related to DNA replication, inhibiting the replication of both bacterial and cancer cells .
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives can disrupt dna replication processes . This disruption can inhibit the replication of both bacterial and cancer cells , which could be a potential mode of action for this compound.
Biochemical Pathways
Given its potential anticancer activity, it may affect pathways related to cell proliferation and apoptosis .
Pharmacokinetics
The molecular weight of the compound is 169128 , which is within the optimal range for oral bioavailability in drug design.
Result of Action
Based on the known effects of 1,3,4-thiadiazol derivatives, it can be inferred that this compound may have cytotoxic effects, particularly against cancer cells .
Propriétés
IUPAC Name |
[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3N3S/c5-4(6,7)3-10-9-2(1-8)11-3/h1,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYLYFGZJUXFNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NN=C(S1)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine | |
CAS RN |
1260663-10-2 |
Source


|
| Record name | [5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B2894863.png)
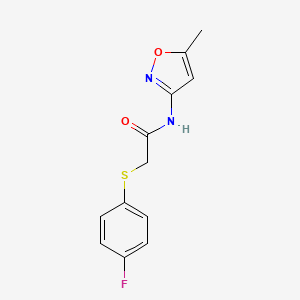
![3-(2-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2894868.png)
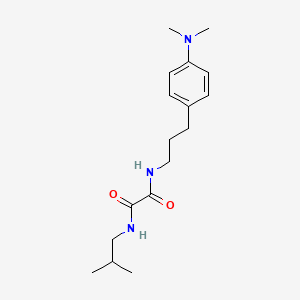
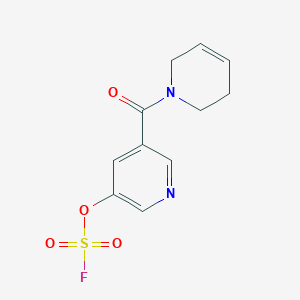
![Dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B2894873.png)
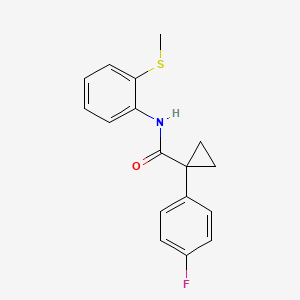
![N-Ethyl-N-[2-[methyl(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2894875.png)
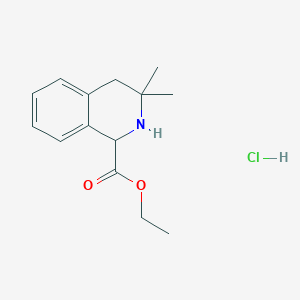
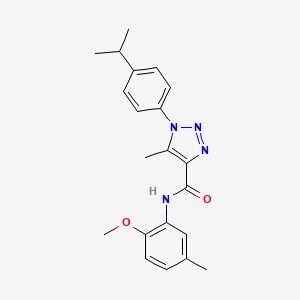
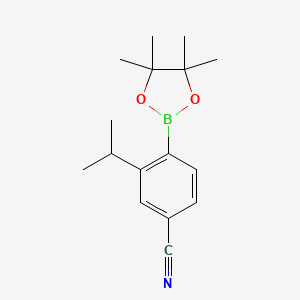
![2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2894881.png)
